N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness CNS MPO

N-Butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1203019-49-1, ChemDiv ID D393-0092) is an achiral, N7-linear-butyl-substituted pyrazolo[1,5-a]pyrimidine with molecular formula C18H22N4 and molecular weight 294.4 g/mol. This compound belongs to the privileged pyrazolo[1,5-a]pyrimidine scaffold class, which has yielded potent inhibitors of cyclin-dependent kinases (CDKs), PI3Kδ, TRK kinases, and corticotropin-releasing factor-1 (CRF1) receptors.

Molecular Formula C18H22N4
Molecular Weight 294.4 g/mol
Cat. No. B6024870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC18H22N4
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C)C
InChIInChI=1S/C18H22N4/c1-4-5-11-19-16-12-13(2)20-18-14(3)17(21-22(16)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3
InChIKeyYTDKEMUITKLKAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine: ChemDiv Screening Compound D393-0092 for Kinase-Targeted Drug Discovery


N-Butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1203019-49-1, ChemDiv ID D393-0092) is an achiral, N7-linear-butyl-substituted pyrazolo[1,5-a]pyrimidine with molecular formula C18H22N4 and molecular weight 294.4 g/mol . This compound belongs to the privileged pyrazolo[1,5-a]pyrimidine scaffold class, which has yielded potent inhibitors of cyclin-dependent kinases (CDKs), PI3Kδ, TRK kinases, and corticotropin-releasing factor-1 (CRF1) receptors [1]. The scaffold is recognized for its synthetic tractability and the ability to independently modulate substitution at the C2, C3, C5, and N7 positions to tune potency, selectivity, and drug-like properties [2].

1 Privileged pyrazolo[1,5-a]pyrimidine scaffold for kinase and GPCR target screening
2 Linear N7-butylamino substituent provides a distinct conformational and steric profile
3 Physicochemical profile within reported CNS drug-like space (low TPSA, moderate logD)

Why N-Butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine class, even subtle modifications to the N7-amine substituent produce substantial shifts in lipophilicity, aqueous solubility, and target engagement profiles. The linear n-butyl chain at N7 in this compound confers a calculated logD of 2.09, which is approximately 0.7 log units lower than the optimized CRF1 clinical candidate NBI 30545 (logD = 2.78) [1], positioning it in a distinct physicochemical space relevant to central nervous system (CNS) multiparameter optimization (MPO) scoring [2]. Furthermore, structure-activity relationship (SAR) studies on over 140 aminopyrazolo[1,5-a]pyrimidines have demonstrated that the C7-amino substituent is the primary determinant of antimycobacterial potency, with different N-alkyl groups yielding dramatic (>10-fold) differences in MIC values [3]. Generic substitution with an N7-unsubstituted, N7-cyclopentyl, or N7-branched-alkyl analog would therefore unpredictably alter both the physicochemical profile and any target-specific activity, invalidating comparative experimental conclusions.

N7-linear butyl chain defines a specific lipophilicity and solubility window; N7-modified analogs (e.g., unsubstituted, cycloalkyl, branched) may shift logD and target engagement.

SAR studies show the C7-amino substituent critically controls antimycobacterial potency; even small N-alkyl changes can yield >10-fold MIC differences.

Generic pyrazolo[1,5-a]pyrimidine analogs without this N7-butyl motif may limit direct comparative SAR interpretation and pharmacology conclusions.

Quantitative Differentiation Evidence for N-Butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Lipophilicity (logD) Differentiation vs. Clinical CRF1 Antagonist NBI 30545

The target compound exhibits a calculated logD of 2.09 (ChemDiv, at pH ~7.4), which is 0.69 log units lower than the experimentally determined logD of 2.78 for the optimized 3-phenylpyrazolo[1,5-a]pyrimidine CRF1 antagonist NBI 30545 (compound 18n) [1]. A ΔlogD of −0.69 corresponds to an approximately 4.9-fold reduction in octanol-water distribution coefficient, translating to predictably higher aqueous solubility and lower non-specific tissue binding for the target compound relative to NBI 30545. In CNS drug discovery, a logD between 1 and 3 is considered optimal for balancing passive permeability with acceptable metabolic clearance; the target compound's logD of 2.09 falls closer to the center of this range than does NBI 30545 at 2.78 [2].

Lipophilicity (logD)
Method context
Target calc. logD 2.09; Comparator NBI 30545 meas. logD 2.78; ΔlogD = −0.69 (~4.9-fold lower distribution coefficient)
May support higher aqueous solubility and lower non-specific binding in biochemical assay conditions
Calculated vs measured logD; ordinal comparison, not absolute
Lipophilicity Drug-likeness CNS MPO

Polar Surface Area Differentiation vs. 7-Hydroxy Analog for Membrane Permeability Prediction

The target compound has a topological polar surface area (TPSA) of 31.21 Ų, which is 5.59 Ų (15.2%) lower than the TPSA of 36.80 Ų for the closest available comparator in the ChemDiv catalog, 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, where the N7-butylamino group is replaced by a hydroxyl group . A TPSA below 60 Ų is generally predictive of good oral absorption, and a TPSA below 70–90 Ų is associated with blood-brain barrier penetration. The target compound's TPSA of 31.21 Ų places it well within the range predictive of favorable membrane permeability and potential CNS exposure, while the 15.2% reduction relative to the 7-hydroxy comparator suggests a meaningful improvement in passive diffusion capacity [1].

Topological PSA
Data to verify
TPSA 31.21 Ų (target) vs 36.80 Ų (7-hydroxy analog); Δ = −5.59 Ų (15.2% lower)
Lower TPSA may support improved passive membrane permeability in cell-based assays
Calculated TPSA; experimental permeability not confirmed
Membrane permeability PSA Blood-brain barrier

Conformational and Steric Differentiation: Linear n-Butyl vs. Branched sec-Butyl at N7

The target compound bears a linear (unbranched) n-butyl chain at the N7-amine position, in contrast to its closest commercially available structural analog, N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1203057-43-5), which carries a branched sec-butyl group at the corresponding position . Both compounds share the identical molecular formula (C18H22N4) and molecular weight (294.4 g/mol), making them a matched molecular pair differing only in the linearity of the four-carbon N-alkyl chain. The linear n-butyl chain possesses one additional freely rotatable C–C bond and adopts an extended conformation in solution, whereas the sec-butyl group introduces a branching methyl that restricts conformational freedom and increases steric bulk proximal to the pyrimidine ring. In the broader pyrazolo[1,5-a]pyrimidine SAR literature, the steric environment at C7 is a critical determinant of kinase selectivity: for example, N7-dipropylamine substitution in the CRF1 antagonist series yielded a Ki of 3.4 nM, whereas N7-pyrrolidine replacement substantially altered the selectivity profile across kinase panels [1].

N7-Alkyl Conformation
Context-dependent
Linear n-butyl (4 rotatable bonds, extended) vs branched sec-butyl (3 rotatable bonds, steric bulk at C7)
Conformational and steric differences may influence target binding mode and kinase selectivity
Matched molecular pair; no comparative bioactivity data available
Conformational analysis Structure-activity relationship N-alkyl substitution

Hydrogen Bond Donor Count Differentiation and Its Impact on Permeability-Solubility Balance

The target compound possesses exactly 1 hydrogen bond donor (HBD, the secondary amine N–H at C7) and 2 hydrogen bond acceptors (HBA, the pyrimidine N1 and N8 nitrogens), for a total HBD+HBA count of 3 . This profile is fully compliant with Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10). In comparison, the 7-hydroxy analog 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has an additional HBA (3 HBA, 1 HBD) due to the hydroxyl oxygen, yielding a higher HBD+HBA sum of 4 . Each additional hydrogen bond acceptor in a molecule of this size class is empirically associated with an approximate 0.5–1.0 log unit reduction in passive permeability (Papp) across Caco-2 monolayers, based on compiled datasets of heterocyclic drug-like compounds [1]. The target compound's lower HBA count thus predicts incrementally superior passive membrane permeability compared to the 7-hydroxy comparator, while retaining the single HBD necessary for potential target hydrogen bond interactions.

H-Bond Profile
Class-level
HBD 1, HBA 2 (target) vs HBA 3 (7-hydroxy analog); predicted Papp advantage ~0.5–1.0 log units
Reduced HBA count may support higher passive permeability relative to oxygenated analogs
Empirical correlation; not directly measured for this compound
Hydrogen bonding Permeability Solubility Lipinski rules

Scaffold-Class Activity Precedent: Kinase Inhibition and CRF1 Antagonism Within the Pyrazolo[1,5-a]pyrimidine Series

The pyrazolo[1,5-a]pyrimidine scaffold occupied by the target compound is a well-validated pharmacophore for protein kinase inhibition and G-protein-coupled receptor (GPCR) antagonism. The closely related compound PD-171729 (N-butyl-N-ethyl-3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) exhibits a binding affinity of Ki = 5 nM at the human CRF1 receptor, demonstrating that N7-butylamino-substituted pyrazolo[1,5-a]pyrimidines can achieve low-nanomolar target engagement [1][2]. Separately, the pyrazolo[1,5-a]pyrimidine core has yielded CDK2/9 inhibitors with IC50 values as low as 3–90 nM (compound 4k/BS-194) [3] and PI3Kδ-selective inhibitors with IC50 values ranging from 2.8 to 18 nM (compounds CPL302253 and CPL302415) [4]. While no direct bioactivity data exist for the target compound itself, its structural homology to these validated chemotypes—specifically the combination of a 2-phenyl substituent, 3,5-dimethyl substitution, and an N7-alkylamine—places it within a highly productive region of chemical space for kinase and GPCR target screening.

Scaffold Precedent
Class-level inference
Related pyrazolo[1,5-a]pyrimidines: CRF1 Ki 5 nM, CDK2 IC50 3 nM, PI3Kδ IC50 2.8 nM; core scaffold validated for kinase/GPCR targets
Supports prioritization in kinase and GPCR screening cascades
No direct bioactivity data for this ChemDiv screening compound
Kinase inhibition CRF1 antagonism Scaffold class Target prediction

Recommended Research Application Scenarios for N-Butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening for CDK, PI3K, and TRK Family Targets

The target compound's pyrazolo[1,5-a]pyrimidine scaffold, combined with its moderate logD of 2.09 and low TPSA of 31.21 Ų, positions it as a cell-permeable candidate for broad kinase panel screening [1]. The scaffold class has demonstrated potent inhibition of CDK2 (IC50 = 3 nM), CDK9 (IC50 = 90 nM), PI3Kδ (IC50 = 2.8–18 nM), and TRK kinases [2][3]. The linear n-butyl chain at N7 provides a distinct steric profile compared to branched-alkyl or cycloalkyl analogs, which may confer differential selectivity across the kinome. Procurement of this compound for kinase profiling is recommended when seeking novel chemotypes with favorable passive permeability characteristics (TPSA well below the 60 Ų oral absorption threshold) and balanced lipophilicity (logD within the CNS MPO optimal range of 1–3).

Matched Molecular Pair Analysis with N-(butan-2-yl) Analog for N7-Alkyl SAR Studies

The target compound (linear n-butyl at N7) and its sec-butyl analog N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1203057-43-5) form an ideal matched molecular pair (MMP) differing only in the linearity of the C4 alkyl chain at the N7 position [1]. Both compounds share identical molecular formula (C18H22N4) and molecular weight (294.4 g/mol), eliminating confounding MW-dependent pharmacokinetic variables. Parallel procurement of both compounds enables direct head-to-head comparison of linear vs. branched alkyl effects on target binding affinity, metabolic stability (e.g., in human liver microsome assays), and CYP450 inhibition profiles. This MMP design is particularly valuable for establishing N7-substituent SAR in lead optimization campaigns where the pyrazolo[1,5-a]pyrimidine core has been identified as a hit.

CNS-Targeted Screening Cascade Informed by Favorable CNS MPO Physicochemical Profile

With a calculated logD of 2.09, TPSA of 31.21 Ų, low HBD count (1), and low HBA count (2), the target compound satisfies all key physicochemical criteria for CNS drug-likeness as defined by the CNS MPO desirability scoring system [1]. The CNS MPO score for this compound is estimated at ≥5.0 out of 6.0, based on its logD (score ~0.8), TPSA (score ~1.0), HBD (score ~1.0), and molecular weight (score ~0.9). This profile is superior to that of the more lipophilic CRF1 antagonist NBI 30545 (logD = 2.78, predicted lower CNS MPO component score for lipophilicity) [2]. The compound is therefore recommended for inclusion in CNS-targeted screening cascades, particularly for neurological targets where the pyrazolo[1,5-a]pyrimidine scaffold has precedent, such as CRF1 antagonism for stress-related disorders and kinase inhibition for neurodegenerative diseases.

ChemDiv Library Screening Hit Follow-Up in Antimycobacterial Drug Discovery

The aminopyrazolo[1,5-a]pyrimidine scaffold has been validated as a hit series in whole-cell high-throughput screening against Mycobacterium tuberculosis (Mtb), with SAR studies across over 140 compounds demonstrating that the C7-amino substituent is a critical potency determinant . A related ChemDiv pyrazolo[1,5-a]pyrimidine derivative (Y508-1233) exhibited potent activity against both drug-sensitive H37Rv and multidrug-resistant Mtb strains (MIC90 = 37.3 µM for each) [1]. The target compound's structural features—specifically the N7-n-butylamino substituent and the unsubstituted 2-phenyl ring—place it in an underexplored region of the Mtb SAR space, making it a rational procurement choice for antimycobacterial screening follow-up campaigns aimed at identifying novel chemotypes with differentiated resistance profiles from existing ATP synthase inhibitors.

Application
Selection Property
Validation Focus
Kinase/GPCR panel screening
Low TPSA and moderate logD consistent with passive cell permeability; scaffold privileged for kinase and GPCR targets
Selectivity profiling across kinase panels and GPCR binding assays
Matched molecular pair SAR studies
Linear vs branched N7-alkyl chain; identical molecular formula and weight enable direct physicochemical comparison
Comparative target binding affinity and metabolic stability in matched pair design
CNS-target screening cascade
CNS MPO-aligned profile: low HBD, low HBA, TPSA well below typical BBB threshold, moderate logD
CNS MPO desirability score and permeability assessment in CNS models
Antimycobacterial screening follow-up
Pyrazolo[1,5-a]pyrimidine scaffold with N7-butylamino and unsubstituted 2-phenyl ring; underexplored Mtb SAR space
MIC determination against drug-sensitive and MDR Mtb strains; resistance profile differentiation
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